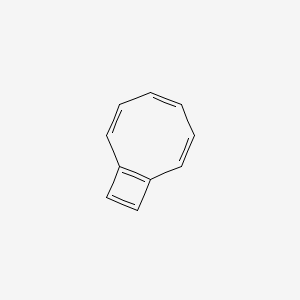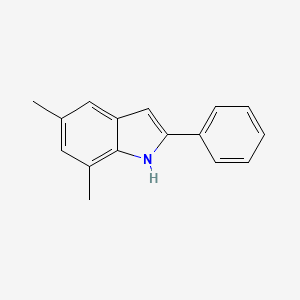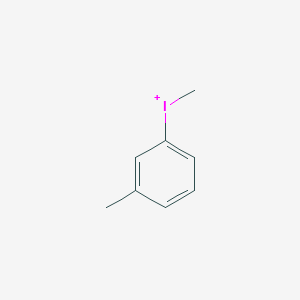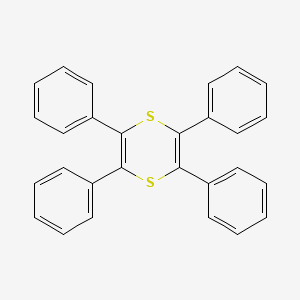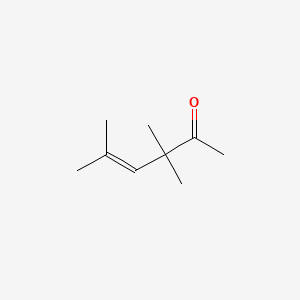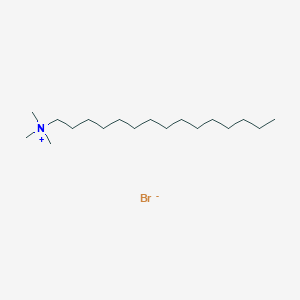
N,N,N-Trimethylpentadecan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Trimethylpentadecan-1-aminium bromide is a quaternary ammonium compound with the molecular formula C18H40NBr. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long hydrophobic alkyl chain and a positively charged nitrogen atom, which makes it effective in reducing surface tension and acting as an antimicrobial agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N,N-Trimethylpentadecan-1-aminium bromide can be synthesized through a quaternization reaction. The typical synthetic route involves the reaction of pentadecylamine with methyl bromide. The reaction is usually carried out in an organic solvent such as ethanol or acetone under reflux conditions. The reaction can be represented as follows:
C15H31NH2 + 3CH3Br → C15H31N(CH3)3Br + 2HBr
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Trimethylpentadecan-1-aminium bromide primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in ion-exchange reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions (OH-) or chloride ions (Cl-). The reaction conditions typically include aqueous or alcoholic solvents at moderate temperatures.
Ion-Exchange Reactions: These reactions can occur in the presence of ion-exchange resins or other ionic compounds.
Major Products
The major products of these reactions depend on the specific reagents used. For example, a substitution reaction with hydroxide ions would yield N,N,N-Trimethylpentadecan-1-aminium hydroxide.
Applications De Recherche Scientifique
N,N,N-Trimethylpentadecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed as a surfactant in the preparation of biological samples for electron microscopy.
Medicine: It has antimicrobial properties and is used in formulations for disinfectants and antiseptics.
Industry: It is utilized in the formulation of detergents, fabric softeners, and hair conditioners due to its surfactant properties.
Mécanisme D'action
The mechanism of action of N,N,N-Trimethylpentadecan-1-aminium bromide is primarily based on its ability to disrupt cell membranes. The long hydrophobic alkyl chain interacts with the lipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This property makes it effective as an antimicrobial agent. The positively charged nitrogen atom also interacts with negatively charged microbial cell surfaces, enhancing its antimicrobial efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dodecyltrimethylammonium bromide: Similar in structure but with a shorter alkyl chain (C12).
Cetyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain (C16).
Uniqueness
N,N,N-Trimethylpentadecan-1-aminium bromide is unique due to its specific alkyl chain length (C15), which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both surfactant and antimicrobial properties.
Propriétés
Numéro CAS |
21424-22-6 |
|---|---|
Formule moléculaire |
C18H40BrN |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
trimethyl(pentadecyl)azanium;bromide |
InChI |
InChI=1S/C18H40N.BrH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(2,3)4;/h5-18H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
IKRRMNBUMJLUOL-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCC[N+](C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


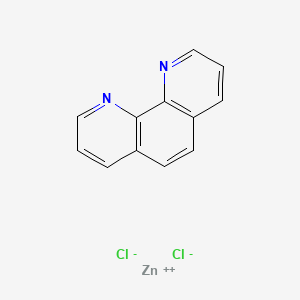
![Bis(6,6-dimethyl-7-bicyclo[3.2.0]heptanyl) but-2-enedioate](/img/structure/B14719955.png)

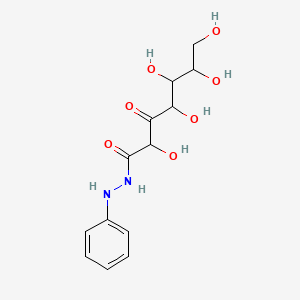
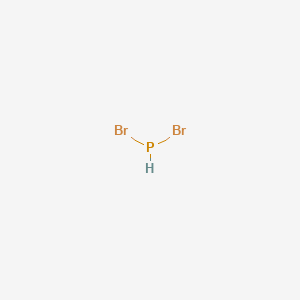
![5-(Benzylsulfanyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14719983.png)
![Diethyl [2-oxo-2-(10H-phenothiazin-10-YL)ethyl]phosphonate](/img/structure/B14719985.png)
